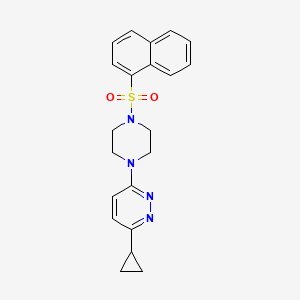

3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine

Description

3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a cyclopropyl group at the 3-position and a naphthalene-1-sulfonyl-substituted piperazine moiety at the 6-position. Pyridazine-based compounds are recognized for their diverse pharmacological activities, including anti-bacterial, anti-viral, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-cyclopropyl-6-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c26-28(27,20-7-3-5-16-4-1-2-6-18(16)20)25-14-12-24(13-15-25)21-11-10-19(22-23-21)17-8-9-17/h1-7,10-11,17H,8-9,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSIBECRWVAROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The naphthalen-1-ylsulfonyl group can be introduced via sulfonylation reactions, while the piperazin-1-yl group can be attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazin-1-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyridazine, including 3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine, exhibit a range of biological activities:

- Antimicrobial Activity : Pyridazine derivatives have been shown to possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Studies suggest that pyridazine derivatives can modulate inflammatory pathways. The compound's structural features may enhance its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Analgesic Properties : Some pyridazine derivatives have been evaluated for analgesic activity. The presence of piperazine moieties is believed to contribute to pain relief mechanisms, potentially offering a new approach to pain management .

Case Studies and Research Findings

Several studies have documented the biological evaluation of pyridazine derivatives:

- In vitro Studies : In vitro assays have shown that certain pyridazine derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, one study reported a maximum zone of inhibition of 32 mm against S. aureus using a related pyridazine derivative .

- In vivo Evaluations : Animal models have been employed to assess the anti-inflammatory effects of pyridazine compounds. In one study, a derivative demonstrated notable efficacy in reducing paw edema in rats induced by carrageenan, indicating potential for treating inflammatory conditions .

- Pharmacological Profiling : Comprehensive pharmacological profiling has been conducted on various pyridazine derivatives, revealing their potential as multi-target agents capable of addressing complex diseases such as cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyridazine Derivatives

*Predicted using fragment-based methods. †Estimated based on naphthalene sulfonyl group contributions. ‡Calculated via PubChem or analogous tools.

Pharmacological Activity Comparison

Enzyme Inhibition

- AChE Inhibition : The 4-chlorophenyl-substituted analog (Table 1, Row 2) exhibits AChE inhibitory activity, likely due to aryl interactions with the enzyme’s peripheral anionic site .

- Caspase 8 Enhancement : Compound 2 (triazolo-pyridazine derivative with phenyl-ethenesulfonyl) potentiates TRAIL-induced apoptosis by enhancing caspase 8 activation, highlighting the role of sulfonyl groups in apoptotic pathways .

Anti-Microbial Activity

Pyridazines with halogenated aryl substituents (e.g., 4-chlorophenyl) show anti-bacterial properties, possibly via disruption of microbial membrane integrity . The target compound’s naphthalenesulfonyl group may extend this activity due to enhanced lipophilicity.

Solubility and Bioavailability

The fluoropyridine-carbonyl analog (Table 1, Row 3) has lower predicted logP (1.8), suggesting improved aqueous solubility compared to the target compound (~3.5). However, the naphthalenesulfonyl group may improve binding to plasma proteins, extending half-life .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Bulky sulfonyl groups (e.g., naphthalene) may enhance target affinity but reduce solubility, necessitating formulation optimization.

- Therapeutic Potential: The compound’s structural features align with caspase 8 enhancers and AChE inhibitors, suggesting dual therapeutic applications in oncology and neurodegenerative diseases .

Biological Activity

3-Cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on various pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- Cyclopropyl group : Contributes to the compound's rigidity and potential interactions with biological targets.

- Pyridazine moiety : Known for its diverse biological activities.

- Naphthalenesulfonyl-piperazine substituent : Enhances solubility and may influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Recent studies have shown that derivatives of pyridazine compounds can possess significant anticancer properties. For instance, a related compound demonstrated effective inhibition against various cancer cell lines, including breast and glioblastoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity. Studies revealed that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell membranes .

Neuropharmacological Effects

There is growing evidence suggesting that pyridazine derivatives may also impact the central nervous system. Research has indicated potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural components:

- Cyclopropyl group : Enhances binding affinity to target proteins.

- Sulfonamide linkage : Increases solubility and bioavailability.

Table 1 summarizes key findings on SAR related to similar compounds:

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Pyridazine Derivatives | Antitumor | Induced apoptosis in MCF-7 cells |

| Naphthalenesulfonamide | Antibacterial | Effective against E. coli and S. aureus |

| Piperazine Substituted | Neuroactive | Modulated serotonin receptors |

Case Studies

Several studies have evaluated the efficacy of pyridazine derivatives in clinical settings:

- Antitumor Study : A series of pyridazine compounds were tested against breast cancer cell lines, showing significant cytotoxicity at low concentrations. The study employed a combination index method to assess synergistic effects with established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : A derivative exhibiting strong antibacterial activity was tested against multiple pathogens, demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Neuropharmacological Assessment : In vivo studies indicated that certain pyridazine derivatives could alleviate symptoms in animal models of anxiety and depression, highlighting their potential role in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclopropyl-6-(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a pyridazine core with a sulfonylated piperazine moiety. Key steps include:

- Nucleophilic substitution : Reacting 3-chloropyridazine derivatives with piperazine intermediates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Sulfonylation : Introducing the naphthalen-1-ylsulfonyl group via reaction with naphthalene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Cyclopropane functionalization : Cyclopropyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Structural confirmation :

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the pyridazine and piperazine moieties .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., cyclopropyl CH at δ ~0.8–1.2 ppm) and sulfonyl group integration .

- Purity analysis :

- HPLC-MS : Quantifies impurities and verifies molecular weight (e.g., [M+H] ion for exact mass) .

- Thermal analysis (TGA/DSC) : Assesses thermal stability and polymorphic forms .

Q. What preliminary biological activities have been reported for structurally related pyridazine derivatives?

- Antimicrobial activity : Pyridazine analogs with sulfonamide groups show inhibition against Gram-positive bacteria (e.g., S. aureus) via dihydropteroate synthase targeting .

- Antiviral potential : Derivatives with piperazine substituents exhibit activity against RNA viruses by interfering with viral replication machinery .

- Cardiovascular effects : Some 3-piperazinylpyridazines modulate ionotropic responses in cardiac tissue, suggesting calcium channel interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Key modifications :

- Piperazine substitution : Bulkier sulfonyl groups (e.g., naphthyl vs. phenyl) enhance lipophilicity and membrane permeability, improving CNS penetration .

- Pyridazine position : The 6-position on pyridazine tolerates diverse substituents, while the 3-cyclopropyl group may reduce metabolic degradation .

- Methodology :

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., viral proteases) .

- In vitro assays : Dose-response curves (IC/EC) validate predicted SAR trends .

Q. What experimental strategies resolve contradictions in reported biological data for pyridazine derivatives?

- Case example : Discrepancies in antibacterial efficacy may arise from:

- Strain variability : Test compounds against isogenic mutant strains to isolate resistance mechanisms .

- Assay conditions : Standardize broth microdilution methods (CLSI guidelines) to minimize variability in MIC values .

Q. How can catalytic systems improve the scalability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.